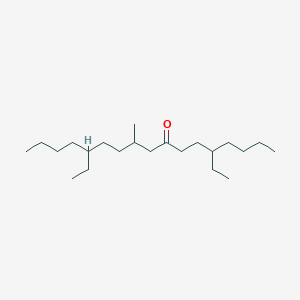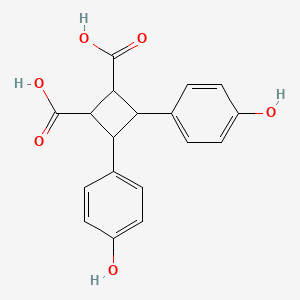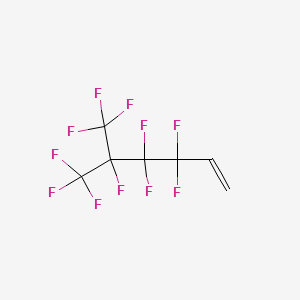![molecular formula C13H14N4O2S B14269603 N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide CAS No. 184895-63-4](/img/structure/B14269603.png)
N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide is a complex organic compound characterized by the presence of furan rings and hydrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives. One common method includes the reaction of furan-2-carbaldehyde with hydrazinecarbothioamide under reflux conditions in an ethanol solvent. The reaction is usually carried out at elevated temperatures (around 80-90°C) for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazine derivatives with altered oxidation states.
Substitution: Halogenated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its hydrazine moiety is known for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are studied for their ability to interact with biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism by which N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings and hydrazine moieties can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N’,2-Bis[2-(thiophen-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
- N’,2-Bis[2-(pyridin-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
- N’,2-Bis[2-(benzothiazol-2-yl)ethylidene]hydrazine-1-carbothiohydrazide
Uniqueness
N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide is unique due to the presence of furan rings, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of N’,2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
184895-63-4 |
|---|---|
Fórmula molecular |
C13H14N4O2S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
1,3-bis[2-(furan-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H14N4O2S/c20-13(16-14-7-5-11-3-1-9-18-11)17-15-8-6-12-4-2-10-19-12/h1-4,7-10H,5-6H2,(H2,16,17,20) |
Clave InChI |
UFPVZGYLMCLVOC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CC=NNC(=S)NN=CCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


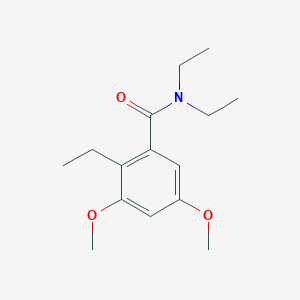
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)


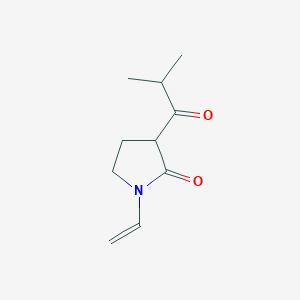

![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
